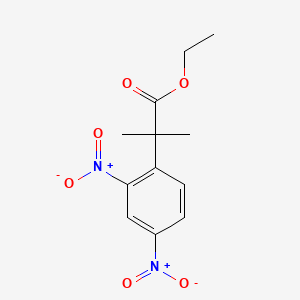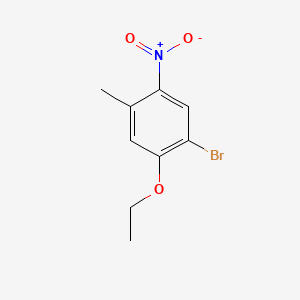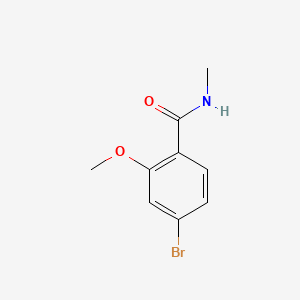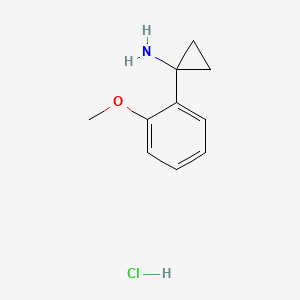
3-Bromo-5,6-dimethyl-2(1H)pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-5,6-dimethyl-2(1H)pyridinone” is a chemical compound with the molecular formula C7H8BrNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5,6-dimethyl-2(1H)pyridinone” consists of a pyridinone ring with bromine and two methyl groups attached to it . The InChI code for this compound is 1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10) .Scientific Research Applications
Regioselectivity in Halogenation Reactions
A study focused on the regioselectivity of bromination in unsymmetrical dimethylpyridines reveals the inductive deactivating effect of nitrogen in the ring, showing that bromination preferentially occurs in the methyl group farthest from the nitrogen atom. This insight is crucial for synthetic chemistry applications where selective bromination is required (Thapa, Brown, Balestri, & Taylor, 2014).
Vanadate Complexes and Redox Properties
Another research explores vanadate complexes with 3-hydroxy-1,2-dimethyl-pyridinone, highlighting its complexation behavior and redox properties. Such complexes have implications for biochemical applications and understanding vanadium's role in biological systems (Jakusch, Enyedy, Kozma, Paár, Bényei, & Kiss, 2014).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, including 3-Bromo-5,6-dimethyl-2(1H)pyridinone, play a significant role in medicinal chemistry. Their structural variability allows for the development of diverse biologically active compounds. A review highlights the importance of pyridine scaffolds in designing new drugs with various biological activities, demonstrating the versatility of such compounds in drug discovery processes (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Functionalization and Catalysis
Research into the regioselective functionalization of pyridines, including brominated pyridines, is crucial for synthetic organic chemistry, enabling the development of complex molecules for pharmaceuticals and materials science. Directed metalation and halogen/metal exchange techniques offer pathways for modifying pyridine rings, expanding the toolbox for chemists in creating novel compounds (Manolikakes, Barl, Sämann, & Knochel, 2013).
properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHIKKWPLWAEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286264 |
Source


|
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227465-70-4 |
Source


|
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)







